molecular formula C15H21F3N2 B5620442 N,1-dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine

N,1-dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine

Cat. No. B5620442
M. Wt: 286.34 g/mol
InChI Key: LPHHNLIHWVXNBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,1-Dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine and related compounds often involves the use of powerful reagents and conditions that can efficiently construct the piperidine ring and introduce the necessary functional groups. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used for the formation of glycosidic linkages, showcasing the utility of piperidine derivatives in complex organic synthesis processes (Crich & Smith, 2001).

Molecular Structure Analysis

The molecular structure of N,1-Dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine is crucial for its chemical reactivity and physical properties. Spectroscopic methods such as FT-IR, FT-Raman, NMR, and molecular docking studies provide insights into the geometrical parameters, vibrational frequencies, and reactive sites of the molecule. These analyses help in understanding the conformational preferences and electron distribution within the molecule, which are essential for predicting its reactivity and interactions with other molecules (Janani et al., 2020).

Chemical Reactions and Properties

The reactivity of N,1-Dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine is influenced by the presence of the piperidine nitrogen and the trifluoromethyl benzyl group. These functional groups can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. The compound's chemical properties are also characterized by its ability to form stable intermediates and complexes with other molecules, which is beneficial in synthetic applications (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of N,1-Dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine, such as melting point, boiling point, solubility, and stability, are critical for its handling and application in various fields. These properties are determined by the compound's molecular structure and the intermolecular forces it can engage in. For instance, the crystalline structure and synthesis details of related piperidine derivatives provide valuable information on the solid-state properties and the factors affecting their stability (Sudhakar et al., 2005).

Chemical Properties Analysis

The chemical properties of N,1-Dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for its application in synthesis and industry. Understanding these properties helps in optimizing reaction conditions and developing new synthetic routes for this compound and its derivatives (Danieli et al., 1997).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. This could involve testing it in various biological assays and potentially in preclinical models .

properties

IUPAC Name

N,1-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2/c1-19-8-6-14(7-9-19)20(2)11-12-4-3-5-13(10-12)15(16,17)18/h3-5,10,14H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHHNLIHWVXNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

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